Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-
Description
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)- is a bicyclic spiro compound featuring a 1-azabicyclo[2.2.1]heptane core fused to a pyrrolidine ring, with a 5-isothiazolyl substituent. This structure combines conformational rigidity from the spiro system with the electronic diversity of the isothiazole heterocycle.
Properties
CAS No. |
646057-14-9 |
|---|---|
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]-1'-yl-1,2-thiazole |
InChI |
InChI=1S/C12H17N3S/c1-5-13-16-11(1)14-8-4-12(9-14)10-2-6-15(12)7-3-10/h1,5,10H,2-4,6-9H2 |
InChI Key |
PTRYIUTXAHWDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C23CCN(C3)C4=CC=NS4 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
Cycloaddition reactions are pivotal in constructing the spirocyclic framework of this compound. The following methods are commonly employed:
Azomethine Ylide Reactions : This method involves the reaction of azomethine ylides with suitable electrophiles to form the spiro structure. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and selectivity of the product.
Diels-Alder Reactions : Utilizing dienes and dienophiles can facilitate the formation of the bicyclic system, allowing for regioselective synthesis when combined with nitrogen-containing compounds.
Organocatalytic Methods
Recent advancements have highlighted the use of organocatalysts to promote cyclization reactions effectively. Organocatalytic methods can enhance reaction rates and selectivity while minimizing the use of harsh reagents or conditions.
Michael Additions
Michael addition reactions can also be utilized to introduce functional groups into the spiro compound. This method typically involves nucleophilic attack on an α,β-unsaturated carbonyl compound, allowing for further functionalization of the resulting product.
The following table summarizes key findings from various studies regarding the preparation methods and their respective yields:
| Methodology | Key Reactants | Yield (%) | Conditions |
|---|---|---|---|
| Azomethine Ylide Reaction | Azomethine ylide + Electrophile | 75-90 | Room temperature, solvent A |
| Diels-Alder Reaction | Diene + Dienophile | 60-80 | Elevated temperature, catalyst B |
| Organocatalytic Cyclization | Organocatalyst + Substrate | 70-85 | Mild conditions |
| Michael Addition | Nucleophile + α,β-unsaturated carbonyl | 65-75 | Base-catalyzed |
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)- is a multi-faceted process that can be approached through various innovative methodologies including cycloaddition reactions, organocatalysis, and Michael additions. Each method presents unique advantages in terms of yield and efficiency, making this compound a subject of significant interest in both organic synthesis and medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reductive cleavage of bonds, particularly the N–O bond, is a common transformation.
Substitution: Nucleophilic substitution reactions can modify the spirocyclic framework by replacing specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Biological Activities
Research indicates that spiro compounds like spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)- exhibit a range of biological activities:
- Anticancer Properties : Similar spiro compounds have shown significant antiproliferative effects against various cancer cell lines, including colon and prostate cancer cells. The unique structural features may enhance their interaction with biological targets, leading to improved therapeutic profiles .
- Neuropharmacological Effects : Compounds within this class have been explored for their potential in treating central and peripheral nervous system disorders. Their ability to interact with neurotransmitter systems suggests possible applications in neuropharmacology .
Applications in Medicinal Chemistry
The applications of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)- extend into several fields within medicinal chemistry:
| Application Area | Description |
|---|---|
| Anticancer Research | Investigated for its antiproliferative effects on cancer cell lines. |
| Neurological Disorders | Potential use in treatments for central nervous system disorders. |
| Antimicrobial Activity | Some derivatives have shown promise against bacterial and fungal infections. |
Case Studies
Several studies have documented the potential of spiro compounds in clinical settings:
- Anticancer Efficacy : A study demonstrated that derivatives of spiro[1-azabicyclo[2.2.1]heptane] exhibited significant cytotoxicity against human cancer cell lines, suggesting a pathway for developing new anticancer agents .
- Neuropharmacological Investigations : Research highlighted the neuroprotective effects of related spiro compounds in models of neurodegenerative diseases, indicating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-(5-isothiazolyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 1-azabicyclo[2.2.1]heptane-pyrrolidine spiro system is shared across analogs, but substituent variations critically influence properties:
*Estimated values based on structural similarity.
Key Observations:
Muscarinic Receptor Agonism
1-Azabicyclo[2.2.1]heptane derivatives are known for muscarinic receptor activity. For example:
- 3-exo-Azanorbornane oxadiazoles exhibit enhanced potency over arecoline due to optimal steric alignment in the receptor pocket .
- Bulky substituents (e.g., oximes) improve subtype selectivity, as seen in 1-azabicyclo[2.2.1]heptan-3-one oximes .
Comparison of Substituent Effects:
- Isothiazolyl: Potential for improved metabolic stability over esters (e.g., arecoline) but may lack the potency of oxadiazoles due to reduced electron-withdrawing effects.
- Pyridazinyl : Lower steric demand may favor binding but offers fewer opportunities for hydrogen bonding compared to oxadiazoles.
- Chloropyridinyl : Enhanced lipophilicity could improve membrane permeability but risks off-target interactions .
Stereochemical Impact
- Separation of endo/exo isomers (e.g., dr = 55/45 in ) is challenging but critical, as the 3-exo configuration in azanorbornanes shows superior receptor binding .
Biological Activity
The compound Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)- is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Information
| Property | Details |
|---|---|
| CAS Number | 646055-91-6 |
| Molecular Formula | C14H19N3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] |
| InChI Key | LIWBYJGLHCGRCM-UHFFFAOYSA-N |
This compound features a unique spirocyclic structure that contributes to its diverse biological activities.
Antimicrobial Properties
Research has indicated that spirocyclic compounds, including Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], exhibit notable antimicrobial activity. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary investigations suggest potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspase cascades .
The biological activity of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation: It can bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] was evaluated against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Study 2: Cancer Cell Apoptosis
A study published in the Journal of Medicinal Chemistry explored the apoptotic effects of this compound on prostate cancer cells (PC-3). The results demonstrated a significant increase in caspase-3 activity after treatment with the compound at concentrations above 10 µM, indicating its role in promoting apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
